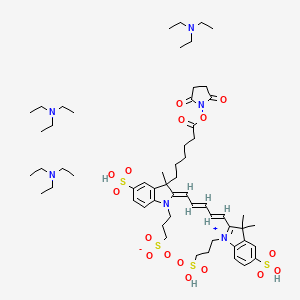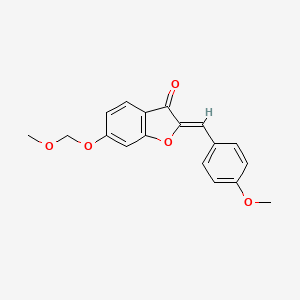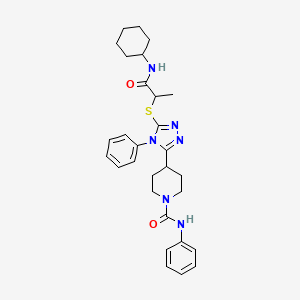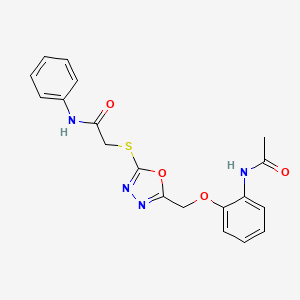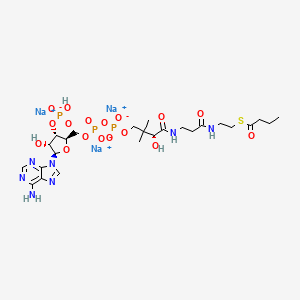
PROTAC NR-7h
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NR-7h is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). It is a PROTAC (Proteolysis Targeting Chimera) compound, which means it is designed to target specific proteins for degradation. NR-7h has shown significant activity in inhibiting the phosphorylation of MK2 in UV-treated cancer cells and LPS-stimulated bone marrow-derived macrophages .
Vorbereitungsmethoden
The synthesis of NR-7h involves multiple steps, including the formation of its core structure and the attachment of various functional groups. The chemical name of NR-7h is 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N-(4-(1-(4-((4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)amino)-4-oxobutyl)-1H-1,2,3-triazol-4-yl)butyl)-4-methylbenzamide . The synthetic route typically involves the following steps:
- Formation of the pyridinone core.
- Bromination and subsequent substitution with a difluorobenzyl group.
- Attachment of the triazole and benzamide moieties through a series of coupling reactions.
Analyse Chemischer Reaktionen
NR-7h undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinone core can be substituted with various nucleophiles.
Coupling Reactions: The formation of the triazole and benzamide moieties involves coupling reactions, typically using reagents like copper(I) iodide and palladium catalysts.
Oxidation and Reduction: These reactions can be used to modify the functional groups attached to the core structure.
Common reagents used in these reactions include copper(I) iodide, palladium catalysts, and various nucleophiles. The major products formed from these reactions are the substituted pyridinone derivatives and the final NR-7h compound.
Wissenschaftliche Forschungsanwendungen
NR-7h has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of p38α and p38β MAPKs.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving MAPKs.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit the phosphorylation of MK2 in cancer cells.
Industry: Utilized in the development of new PROTAC compounds and targeted protein degradation technologies.
Wirkmechanismus
NR-7h exerts its effects by selectively degrading p38α and p38β MAPKs. It functions as a PROTAC, which means it recruits an E3 ligase (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of p38α and p38β in cells, inhibiting their downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
NR-7h is unique in its high selectivity for p38α and p38β MAPKs, with minimal effects on other kinases such as p38γ, p38δ, JNK1/2, and ERK1/2 . Similar compounds include:
NR-1h: Another PROTAC targeting p38α and p38β, but with different linker lengths and functional groups.
NR-2h: A less selective degrader with activity against multiple MAPK family members.
NR-3h: A compound with similar selectivity but different pharmacokinetic properties.
NR-7h stands out due to its potent and selective degradation of p38α and p38β, making it a valuable tool for studying MAPK signaling pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C48H50BrF2N9O8 |
|---|---|
Molekulargewicht |
998.9 g/mol |
IUPAC-Name |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N-[4-[1-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylamino]-4-oxobutyl]triazol-4-yl]butyl]-4-methylbenzamide |
InChI |
InChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64) |
InChI-Schlüssel |
BEMLUUUHZPFCBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCC2=CN(N=N2)CCCC(=O)NCCCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C(=CC(=C(C6=O)Br)OCC7=C(C=C(C=C7)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


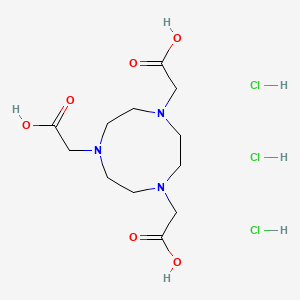
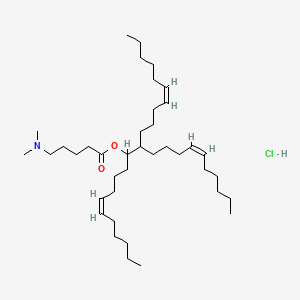
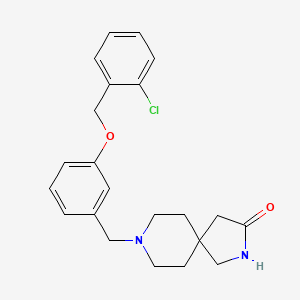

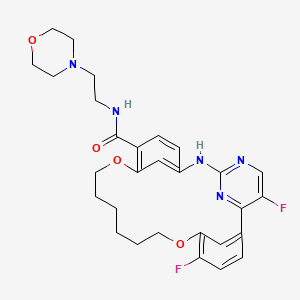
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

